molecular formula C16H17NO4S B14537863 2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide CAS No. 62274-21-9

2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide

Cat. No.: B14537863
CAS No.: 62274-21-9
M. Wt: 319.4 g/mol
InChI Key: AIDJWAUHUUOYPU-UHFFFAOYSA-N
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Description

2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide is an organic compound with the molecular formula C₁₆H₁₇NO₄S. It is a sulfonamide derivative, characterized by the presence of a benzyl group, an ethoxy group, and a formyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl, ethoxy, and formyl groups, along with the sulfonamide moiety, makes it a versatile compound for various applications .

Properties

CAS No.

62274-21-9

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzyl-3-ethoxy-5-formylbenzenesulfonamide

InChI

InChI=1S/C16H17NO4S/c1-2-21-15-9-13(11-18)10-16(22(17,19)20)14(15)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3,(H2,17,19,20)

InChI Key

AIDJWAUHUUOYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)S(=O)(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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